2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of azepane, sulfonyl, phenyl, fluorophenyl, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as azepane-1-sulfonyl chloride and 4-fluorobenzylamine. These intermediates are then subjected to various coupling reactions, such as Suzuki–Miyaura coupling, to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE
- 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(4-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
The uniqueness of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenyl)methylamino]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3S/c24-19-9-5-17(6-10-19)16-26-23-21(15-25)27-22(31-23)18-7-11-20(12-8-18)32(29,30)28-13-3-1-2-4-14-28/h5-12,26H,1-4,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXFHCMOHIMMLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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